molecular formula C29H33N5 B12213097 8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12213097
M. Wt: 451.6 g/mol
InChI Key: YFWFFEQUDRYYQM-UHFFFAOYSA-N
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Description

8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a dimethylbenzyl group, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the use of palladium-catalyzed sequential arylation and alkynylation reactions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein kinases, which are essential enzymes for cell growth and differentiation . The compound binds to the active site of the kinase, preventing the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts cellular signaling pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features, which contribute to its distinct biological activities. The presence of the piperazine ring and the dimethylbenzyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C29H33N5

Molecular Weight

451.6 g/mol

IUPAC Name

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C29H33N5/c1-20-12-13-24(21(2)18-20)19-32-14-16-33(17-15-32)29-25-10-7-11-26(25)30-28-27(22(3)31-34(28)29)23-8-5-4-6-9-23/h4-6,8-9,12-13,18H,7,10-11,14-17,19H2,1-3H3

InChI Key

YFWFFEQUDRYYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=C4CCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6)C

Origin of Product

United States

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